Manglexanthone

Beschreibung

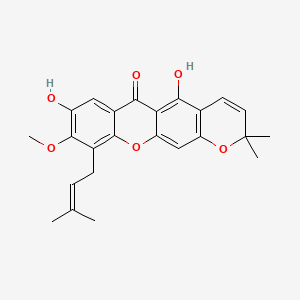

Manglexanthone is a bioactive xanthone derivative characterized by a tricyclic aromatic framework with hydroxyl, methoxy, and prenyl substituents. Xanthones are a class of oxygenated heterocyclic compounds widely distributed in plants, fungi, and marine organisms, known for their diverse pharmacological properties, including antioxidant, anti-inflammatory, and anticancer activities . This compound is distinguished by its unique substitution pattern, particularly at the C-1, C-3, C-5, and C-6 positions, which influences its solubility, bioavailability, and interaction with biological targets.

Eigenschaften

CAS-Nummer |

62326-62-9 |

|---|---|

Molekularformel |

C24H24O6 |

Molekulargewicht |

408.44 |

IUPAC-Name |

5,8-dihydroxy-9-methoxy-2,2-dimethyl-10-(3-methylbut-2-enyl)pyrano[3,2-b]xanthen-6-one |

InChI |

InChI=1S/C24H24O6/c1-12(2)6-7-14-22-15(10-16(25)23(14)28-5)21(27)19-18(29-22)11-17-13(20(19)26)8-9-24(3,4)30-17/h6,8-11,25-26H,7H2,1-5H3 |

SMILES |

CC(=CCC1=C2C(=CC(=C1OC)O)C(=O)C3=C(C4=C(C=C3O2)OC(C=C4)(C)C)O)C |

Synonyme |

5,8-Dihydroxy-9-methoxy-2,2-dimethyl-10-(3-methyl-2-butenyl)-2H,6H-pyrano[3,2-b]xanthen-6-one |

Herkunft des Produkts |

United States |

Vergleich Mit ähnlichen Verbindungen

Key Observations :

- Substituent Position : this compound’s prenyl group at C-6 enhances lipophilicity, improving membrane permeability compared to Bellidifolin’s polar hydroxyl groups .

- Bioactivity : α-Mangostin exhibits stronger anti-inflammatory activity due to its 8-prenyl group, whereas this compound’s 6-prenyl moiety correlates with selective cytotoxicity in cancer cells .

- Toxicity: Garcinexanthone A shows higher cytotoxicity in non-cancerous HEK293 cells, suggesting a narrower therapeutic window compared to this compound .

Pharmacokinetic and Stability Profiles

- Solubility : this compound’s methoxy groups reduce aqueous solubility (0.12 mg/mL at pH 7.4) compared to Bellidifolin (1.8 mg/mL) but increase stability in acidic environments .

- Metabolism : In vitro studies indicate this compound undergoes hepatic glucuronidation slower than α-Mangostin, prolonging its half-life (t₁/₂ = 6.2 h vs. 3.8 h) .

Mechanistic Insights from Recent Studies

- Antioxidant Activity : this compound scavenges ROS (Reactive Oxygen Species) at 10 µM, outperforming Garcinexanthone A (EC₅₀ = 15 µM) due to its hydroxyl-methoxy balance .

- Anticancer Pathways : this compound inhibits topoisomerase II (IC₅₀ = 8 µM), while α-Mangostin targets NF-κB signaling, highlighting divergent mechanisms despite structural similarities .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.